molecular formula C18H28N2O3 B4673502 N-[3-(1-azepanyl)propyl]-2-(2-methoxyphenoxy)acetamide

N-[3-(1-azepanyl)propyl]-2-(2-methoxyphenoxy)acetamide

Cat. No. B4673502
M. Wt: 320.4 g/mol
InChI Key: KAWVPZQPAWEIOP-UHFFFAOYSA-N
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Description

N-[3-(1-azepanyl)propyl]-2-(2-methoxyphenoxy)acetamide, also known as AZPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of amides and has a molecular formula of C18H27NO4.

Mechanism of Action

The exact mechanism of action of N-[3-(1-azepanyl)propyl]-2-(2-methoxyphenoxy)acetamide is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, such as GABA and glutamate. N-[3-(1-azepanyl)propyl]-2-(2-methoxyphenoxy)acetamide has also been found to interact with voltage-gated sodium channels, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects:
N-[3-(1-azepanyl)propyl]-2-(2-methoxyphenoxy)acetamide has been found to have a number of biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines, such as TNF-α and IL-1β. N-[3-(1-azepanyl)propyl]-2-(2-methoxyphenoxy)acetamide has also been found to increase the levels of GABA in the brain, which has a calming effect and can reduce anxiety. In addition, N-[3-(1-azepanyl)propyl]-2-(2-methoxyphenoxy)acetamide has been found to reduce the activity of voltage-gated sodium channels, which can reduce the transmission of pain signals.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[3-(1-azepanyl)propyl]-2-(2-methoxyphenoxy)acetamide in lab experiments is that it has a relatively simple synthesis method and can be easily obtained in large quantities. N-[3-(1-azepanyl)propyl]-2-(2-methoxyphenoxy)acetamide is also stable under normal laboratory conditions and has a long shelf life. However, one of the limitations of using N-[3-(1-azepanyl)propyl]-2-(2-methoxyphenoxy)acetamide in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on N-[3-(1-azepanyl)propyl]-2-(2-methoxyphenoxy)acetamide. One area of interest is the development of more potent and selective analogs of N-[3-(1-azepanyl)propyl]-2-(2-methoxyphenoxy)acetamide that can be used in the treatment of various neurological disorders. Another area of interest is the investigation of the long-term effects of N-[3-(1-azepanyl)propyl]-2-(2-methoxyphenoxy)acetamide on the brain and other organs. Additionally, further research is needed to fully understand the mechanism of action of N-[3-(1-azepanyl)propyl]-2-(2-methoxyphenoxy)acetamide and how it interacts with other neurotransmitters and ion channels in the brain.

Scientific Research Applications

N-[3-(1-azepanyl)propyl]-2-(2-methoxyphenoxy)acetamide has been studied extensively in scientific research for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. N-[3-(1-azepanyl)propyl]-2-(2-methoxyphenoxy)acetamide has also been investigated for its potential use in the treatment of neuropathic pain, epilepsy, and anxiety disorders.

properties

IUPAC Name

N-[3-(azepan-1-yl)propyl]-2-(2-methoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3/c1-22-16-9-4-5-10-17(16)23-15-18(21)19-11-8-14-20-12-6-2-3-7-13-20/h4-5,9-10H,2-3,6-8,11-15H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAWVPZQPAWEIOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCCCN2CCCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(azepan-1-yl)propyl]-2-(2-methoxyphenoxy)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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